
Methyl 5-(thiazol-4-yl)furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(thiazol-4-yl)furan-2-carboxylate is a heterocyclic compound that combines a thiazole ring and a furan ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both thiazole and furan rings in the structure makes this compound particularly interesting for researchers due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(thiazol-4-yl)furan-2-carboxylate typically involves the reaction of a thiazole derivative with a furan carboxylate under specific conditions. One common method involves the use of a base-catalyzed reaction where the thiazole derivative is reacted with methyl furan-2-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
Methyl 5-(thiazol-4-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
科学的研究の応用
Methyl 5-(thiazol-4-yl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl 5-(thiazol-4-yl)furan-2-carboxylate involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects. For example, the compound may inhibit bacterial enzymes, leading to its antimicrobial properties.
類似化合物との比較
Methyl 5-(thiazol-4-yl)furan-2-carboxylate can be compared with other similar compounds such as:
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar in structure but with different substituents, leading to varied biological activities.
Thiazole derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole ring but differ in their additional functional groups and overall structure, resulting in different pharmacological properties.
The uniqueness of this compound lies in its combination of the thiazole and furan rings, which imparts a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry.
特性
分子式 |
C9H7NO3S |
|---|---|
分子量 |
209.22 g/mol |
IUPAC名 |
methyl 5-(1,3-thiazol-4-yl)furan-2-carboxylate |
InChI |
InChI=1S/C9H7NO3S/c1-12-9(11)8-3-2-7(13-8)6-4-14-5-10-6/h2-5H,1H3 |
InChIキー |
IQFRAMFYBNCWFJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(O1)C2=CSC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


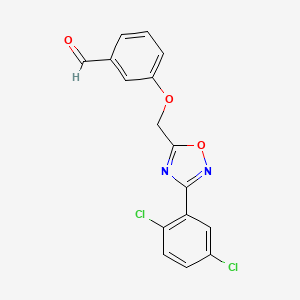

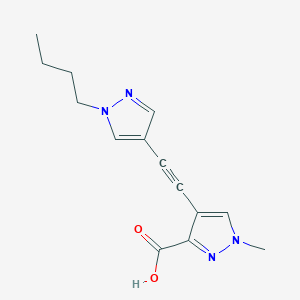
![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)
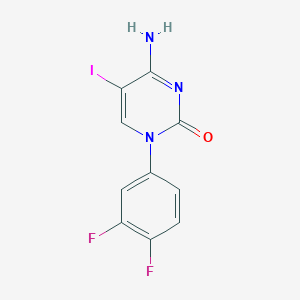
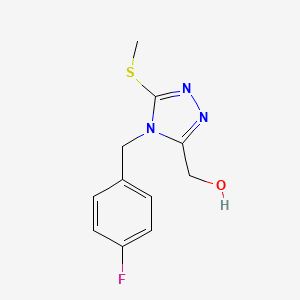
![2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)
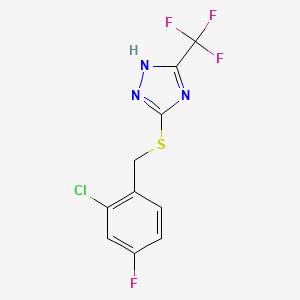

![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)
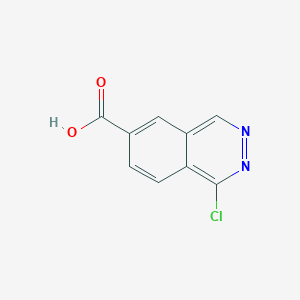
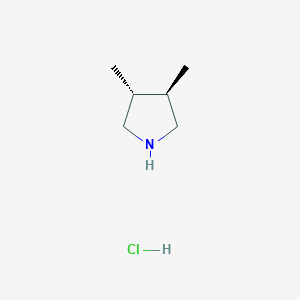
![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)
![3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B11789277.png)
